molecular formula C6H11N3O3 B12649698 Ethyl 3-((aminocarbonyl)hydrazono)propionate CAS No. 54977-77-4

Ethyl 3-((aminocarbonyl)hydrazono)propionate

Cat. No.: B12649698
CAS No.: 54977-77-4
M. Wt: 173.17 g/mol
InChI Key: FJDSLLZMUFNXHB-XBXARRHUSA-N
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Description

Ethyl 3-((aminocarbonyl)hydrazono)propionate is an organic compound with the molecular formula C6H11N3O3. It is a derivative of propionic acid and is known for its unique chemical structure, which includes an ethyl ester group and a hydrazono functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((aminocarbonyl)hydrazono)propionate can be synthesized through a series of chemical reactions involving the condensation of ethyl propionate with hydrazine derivatives. The typical synthetic route involves the reaction of ethyl propionate with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((aminocarbonyl)hydrazono)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Scientific Research Applications

Ethyl 3-((aminocarbonyl)hydrazono)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-((aminocarbonyl)hydrazono)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The hydrazono group is particularly important in its binding affinity to target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((aminocarbonyl)hydrazono)propionate is unique due to its hydrazono functional group, which imparts distinct chemical reactivity and biological activity compared to simpler esters like ethyl propionate and methyl propionate. This uniqueness makes it valuable in specialized applications where specific interactions with biological targets are required .

Properties

CAS No.

54977-77-4

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)propanoate

InChI

InChI=1S/C6H11N3O3/c1-2-12-5(10)3-4-8-9-6(7)11/h4H,2-3H2,1H3,(H3,7,9,11)/b8-4+

InChI Key

FJDSLLZMUFNXHB-XBXARRHUSA-N

Isomeric SMILES

CCOC(=O)C/C=N/NC(=O)N

Canonical SMILES

CCOC(=O)CC=NNC(=O)N

Origin of Product

United States

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